Lipophilicity: Meta vs. Para Isomer Comparison
The meta-substituted target compound demonstrates lower computed lipophilicity (LogP 3.50672) compared to its para-substituted positional isomer (LogP 3.97303). This approximately 0.47 LogP unit difference translates to a roughly 3-fold difference in octanol-water partition coefficient, affecting compound behavior in partitioning-dependent assays and purification protocols .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP 3.50672 |
| Comparator Or Baseline | 4-(2-Fluoro-5-methylphenyl)phenol (CAS 1261911-67-4), LogP 3.97303 |
| Quantified Difference | ΔLogP ≈ -0.47 |
| Conditions | Computed value (XLogP3 method); TPSA 20.23 Ų; H-bond donors 1; H-bond acceptors 1; rotatable bonds 1 |
Why This Matters
Selection of the correct positional isomer is essential when LogP is a critical design parameter in medicinal chemistry or when chromatographic retention time reproducibility is required.
